3-[(2R)-oxan-2-yl]oxypyrrolidine
Description
3-[(2R)-Oxan-2-yl]oxypyrrolidine is a bicyclic compound featuring a pyrrolidine ring (a five-membered amine-containing heterocycle) substituted at the 3-position with an oxolanyl (tetrahydrofuran) ether group. The (2R)-oxan-2-yl moiety introduces chirality, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-[(2R)-oxan-2-yl]oxypyrrolidine |
InChI |
InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8?,9-/m1/s1 |
InChI Key |
JCZDMBKPCOKANB-YGPZHTELSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)OC2CCNC2 |
Canonical SMILES |
C1CCOC(C1)OC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-oxan-2-yl]oxypyrrolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester with suitable reagents to form the desired compound . The reaction conditions often include the use of a base catalyst and may be conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-[(2R)-oxan-2-yl]oxypyrrolidine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability, ensuring consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-oxan-2-yl]oxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(2R)-oxan-2-yl]oxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2R)-oxan-2-yl]oxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 3-[(2R)-oxan-2-yl]oxypyrrolidine with related compounds from the evidence:
Key Observations :
- Functional Group Influence: The oxolanyl ether group in 3-[(2R)-oxan-2-yl]oxypyrrolidine may enhance solubility compared to non-polar analogs (e.g., aryl-substituted pyrrolidines ).
- Stereochemical Complexity : The (2R)-oxan-2-yl group introduces chirality, similar to the (2R,3R) configuration in ’s compound. Chirality can dictate enantioselective interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
